Cdk12-IN-2 is classified as a selective inhibitor of Cdk12, which is part of the broader family of cyclin-dependent kinases. These kinases are pivotal in regulating various cellular processes, including cell cycle progression and gene expression. The compound has been identified through high-throughput screening methods aimed at discovering novel inhibitors that can modulate the activity of Cdk12.
The synthesis of Cdk12-IN-2 involves multiple chemical steps that typically include:
The exact synthetic route for Cdk12-IN-2 may vary based on the specific protocols developed by researchers. Typically, the synthesis might involve:
Cdk12-IN-2 has a defined molecular structure characterized by specific functional groups that allow it to interact selectively with Cdk12. The compound's structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Key data points about the molecular structure may include:
Cdk12-IN-2 undergoes specific chemical reactions that are critical for its function as an inhibitor. These may include:
Understanding these reactions involves studying:
Cdk12-IN-2 inhibits Cdk12 by binding to its active site, preventing ATP from binding and thus blocking phosphorylation of target substrates. This inhibition disrupts the normal transcriptional elongation process mediated by RNA polymerase II.
Research indicates that:
Characterization studies using techniques like differential scanning calorimetry or thermogravimetric analysis can provide insights into thermal stability and phase transitions.
Cdk12-IN-2 has significant scientific uses, particularly in cancer research:
Cyclin-dependent kinase 12 (cyclin-dependent kinase 12) is a serine/threonine kinase within the transcriptional cyclin-dependent kinase subfamily, distinguished by its dual roles in regulating gene expression and maintaining genomic integrity. Its partnership with cyclin K enables phosphorylation of the carboxy-terminal domain of RNA polymerase II, positioning it as a critical coordinator of transcriptional elongation, termination, and RNA processing. Dysregulation of cyclin-dependent kinase 12 drives oncogenesis through defective DNA repair and genome instability, making it a compelling target for precision oncology. The development of selective inhibitors like cyclin-dependent kinase 12 inhibitor 2 leverages these molecular vulnerabilities to disrupt cancer progression.
Cyclin-dependent kinase 12 phosphorylates serine residues (particularly Ser2) within the heptad repeats of RNA polymerase II’s carboxy-terminal domain. This activity is enzymatically primed by cyclin-dependent kinase 7–mediated phosphorylation at Ser7, enabling cyclin-dependent kinase 12 to bind and processively elongate transcription complexes [1] [9]. Unlike cyclin-dependent kinase 9, cyclin-dependent kinase 12 exhibits substrate selectivity for pre-phosphorylated carboxy-terminal domain motifs, tethering its activity to highly transcribed genomic regions [1].
A cardinal function of cyclin-dependent kinase 12 involves safeguarding genome stability through co-transcriptional regulation of DNA damage response genes. These genes—including BRCA1, ATR, and FANCI—share structural features such as long intronic sequences and abundant intronic polyadenylation sites. Cyclin-dependent kinase 12 prevents premature transcription termination at these sites by suppressing aberrant polyadenylation and ensuring full-length mRNA synthesis [4] [9]. Loss of cyclin-dependent kinase 12 function reduces homologous recombination repair capacity by 60–80%, inducing genomic instability characteristic of aggressive carcinomas [2] [9].
Table 1: Cyclin-Dependent Kinase 12–Regulated DNA Damage Response Pathways
Pathway | Key Genes | Functional Consequence of Cyclin-Dependent Kinase 12 Loss |
---|---|---|
Homologous Recombination | BRCA1, BRCA2, RAD51 | Defective double-strand break repair |
Nucleotide Excision Repair | ERCC3, XPC | Impaired UV damage response |
ATM Signaling | ATM, CHEK2 | Disrupted cell cycle checkpoint activation |
Genomic alterations in cyclin-dependent kinase 12 (mutations, deletions, or amplifications) occur in 3–7% of prostate, ovarian, and breast cancers [5] [9]. Biallelic inactivation induces a tandem duplicator phenotype, generating hundreds of focal tandem duplications (1–10 kb segments) across actively transcribed regions. This distinct mutational signature promotes:
Cyclin-dependent kinase 12 amplification conversely hyperactivates oncogenic pathways:
Table 2: Cancer Types with Cyclin-Dependent Kinase 12 Genomic Alterations
Cancer Type | Alteration Frequency | Primary Alteration Type | Associated Therapeutic Vulnerability |
---|---|---|---|
Ovarian Carcinoma | 5–7% | Biallelic mutations | PARP inhibition |
Metastatic Prostate | 4–6% | Truncating mutations | Immune checkpoint inhibitors |
Triple-Negative Breast | 3% | Amplification | Cyclin-dependent kinase 12 inhibitors |
Hepatocellular Carcinoma | 2% | Fusion genes | DNA-damaging agents |
Cyclin-dependent kinase 12 inhibitor 2 (chemical name: 4-[(4-cyanophenyl)amino]-2-[[(2S)-2-[[4-(dimethylamino)butanoyl]amino]propanoyl]amino]butanoic acid) is a nanomolar inhibitor (half-maximal inhibitory concentration = 52 nM) exhibiting >100-fold selectivity over cyclin-dependent kinase 2, 7, and 8 [3] [8]. Its physicochemical properties—including moderate lipophilicity (XLogP = 6.16) and hydrogen-bonding capacity—enable cellular penetration and on-target engagement within 1–2 hours [8].
Mechanistic Validation:
Table 3: Selectivity Profile of Cyclin-Dependent Kinase 12 Inhibitor 2 vs. Key Transcriptional Cyclin-Dependent Kinases
Kinase | Half-Maximal Inhibitory Concentration (μM) | Selectivity Ratio vs. Cyclin-Dependent Kinase 12 |
---|---|---|
Cyclin-dependent kinase 12 | 0.052 | 1.0 (reference) |
Cyclin-dependent kinase 13 | 0.15–0.4* | 3–8 |
Cyclin-dependent kinase 9 | 16 | 307 |
Cyclin-dependent kinase 7 | >10 | >192 |
Cyclin-dependent kinase 2 | >100 | >1923 |
*Cyclin-dependent kinase 13 inhibition is expected due to 92% kinase domain homology [3] [8].
Cyclin-dependent kinase 12 inhibitor 2 validates cyclin-dependent kinase 12 targeting in molecularly stratified cancers:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1